molecular formula C12H25NaO4S B7797949 CID 9028

CID 9028

Cat. No. B7797949
M. Wt: 288.38 g/mol
InChI Key: DBMJMQXJHONAFJ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07094833B2

Procedure details

Into a 2 L reactor equipped with an agitator, a thermometer, a nitrogen gas inlet tube, a dropping funnel, and a reflux condenser, was placed 600 g of distilled water, 0.71 g of sodium dodecyl sulfate as an emulsifier, and as monomers, 70 g of acrylonitrile and 30 g of n-butyl acrylate, and the reactor was nitrogen-purged while the reaction mixture was being stirred at 80° C. Next, 1.6 g of 4,4′-azobis(4-cyanovaleric acid) as a polymerization initiator together with 30 g of distilled water was added into the reactor, and a reaction was initiated. Stirring was performed at 80° C. for 10 hours, and an acrylonitrile/n-butyl acrylate random copolymer was produced with a conversion rate of monomers of 89%. GPC measurement confirmed that Mw=472,000, Mn=214,000, and Mw/Mn=2.21.
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
70 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
600 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S([O-])(OCCCCCCCCCCCC)(=O)=O.[Na+].[C:19](#[N:22])[CH:20]=[CH2:21].[C:23]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:26])[CH:24]=[CH2:25]>O>[C:19](#[N:22])[CH:20]=[CH2:21].[C:23]([O:27][CH2:28][CH2:29][CH2:30][CH3:31])(=[O:26])[CH:24]=[CH2:25] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
0.71 g
Type
reactant
Smiles
S(=O)(=O)(OCCCCCCCCCCCC)[O-].[Na+]
Step Two
Name
Quantity
70 g
Type
reactant
Smiles
C(C=C)#N
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C(C=C)(=O)OCCCC
Step Four
Name
Quantity
600 g
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
was being stirred at 80° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 2 L reactor equipped with an agitator
CUSTOM
Type
CUSTOM
Details
purged while the reaction mixture
ADDITION
Type
ADDITION
Details
Next, 1.6 g of 4,4′-azobis(4-cyanovaleric acid) as a polymerization initiator together with 30 g of distilled water was added into the reactor
STIRRING
Type
STIRRING
Details
Stirring

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
C(C=C)#N.C(C=C)(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.